

# Preclinical Efficacy of Ociperlimab: A Technical Guide

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## Compound of Interest

Compound Name: *Ocipumaltib*

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## Introduction

Ociperlimab (also known as BGB-A1217) is a humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), an immune checkpoint receptor expressed on various immune cells, including activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs).<sup>[1][2][3]</sup> Engagement of TIGIT with its ligands, such as the poliovirus receptor (PVR), on tumor cells leads to the suppression of anti-tumor immunity. Ociperlimab is designed to block this interaction and reinvigorate the immune response against cancer. This technical guide provides a comprehensive overview of the preclinical studies that have evaluated the efficacy of ociperlimab, detailing its mechanism of action, in vitro and in vivo study results, and the methodologies employed.

## Mechanism of Action

Ociperlimab exerts its anti-tumor effects through a multi-faceted mechanism, primarily centered on blocking the TIGIT inhibitory pathway and leveraging its Fc-competent design to deplete regulatory T cells.

- **High-Affinity Binding and Ligand Blockade:** Ociperlimab binds with high affinity to the extracellular domain of human TIGIT, with a dissociation constant (KD) of 0.135 nM.<sup>[1][2][3]</sup> This binding effectively prevents the interaction between TIGIT and its ligands, PVR and

PVRL2, thereby releasing the "brakes" on T-cell and NK-cell mediated anti-tumor activity.[1][2][3]

- **Fc-Mediated Effector Functions:** A key feature of ociperlimab is its wild-type IgG1 Fc region, which enables potent antibody-dependent cellular cytotoxicity (ADCC).[1][2][3] This is particularly important for the depletion of Tregs, which highly express TIGIT in the tumor microenvironment. By engaging Fcγ receptors on effector immune cells like NK cells, ociperlimab preferentially targets and eliminates these immunosuppressive Tregs.[1]
- **Immune Cell Activation:** By blocking the TIGIT inhibitory signal and depleting Tregs, ociperlimab leads to the enhanced activation and function of effector T cells and NK cells.[1][2][3] This results in increased production of pro-inflammatory cytokines, such as IFN-γ, and enhanced tumor cell lysis.
- **Synergy with PD-1 Blockade:** Preclinical studies have demonstrated that the combination of ociperlimab with an anti-PD-1 antibody results in synergistic anti-tumor activity.[1] This is attributed to the co-expression of TIGIT and PD-1 on exhausted T cells within the tumor microenvironment; blocking both pathways leads to a more robust restoration of anti-tumor immunity.

## Data Presentation

### In Vitro Efficacy

The in vitro activity of ociperlimab was assessed through various functional assays to characterize its binding, ligand-blocking, and immune-activating properties.

Parameter	Assay	Cell Line/System	Result	Reference
Binding Affinity (KD)	Surface Plasmon Resonance (SPR)	Recombinant Human TIGIT	0.135 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Ligand Blockade (IC50)	Cell-based competition assay	HEK293/PVR & TIGIT-mIgG2a	4.53 nM (vs. PVR)	<a href="#">[1]</a>
HEK293/PVRL2 & TIGIT-mIgG2a	1.69 nM (vs. PVRL2)	<a href="#">[1]</a>		
Treg Depletion	ADCC Assay	PBMCs from lung cancer patients and NK cells	Dose-dependent reduction in Treg frequency	<a href="#">[1]</a>
T-cell Activation	CMV-specific T-cell assay	PBMCs from healthy donors and peptide-pulsed HCT116 cells	Dose-dependent increase in IFN- $\gamma$ production	<a href="#">[1]</a>
Combination with anti-PD-1	T-cell activation assay	Pre-stimulated PBMCs and A549/OS8-PD-L1 target cells	Enhanced IFN- $\gamma$ production in a dose-dependent manner	<a href="#">[1]</a>

## In Vivo Efficacy

The anti-tumor efficacy of ociperlimab, both as a monotherapy and in combination with an anti-PD-1 antibody, was evaluated in syngeneic mouse models.

Tumor Model	Treatment Group	Dosing	Tumor Growth Inhibition (TGI)	Reference
CT26 (Colon Carcinoma)	Ociperlimab (BGB-A1217)	10 mg/kg, Q5D	Significant tumor growth inhibition	[1]
Ociperlimab (Fc-mutant)	10 mg/kg, Q5D	No significant anti-tumor activity	[1]	
MC38 (Colon Adenocarcinoma )	Ociperlimab (BGB-A1217)	3 mg/kg, Q5D	Modest tumor growth inhibition	[1]
Anti-PD-1	1 mg/kg, Q5D	Modest tumor growth inhibition	[1]	
Ociperlimab + Anti-PD-1	3 mg/kg + 1 mg/kg, Q5D	Synergistic and potent tumor growth inhibition	[1]	

## Experimental Protocols

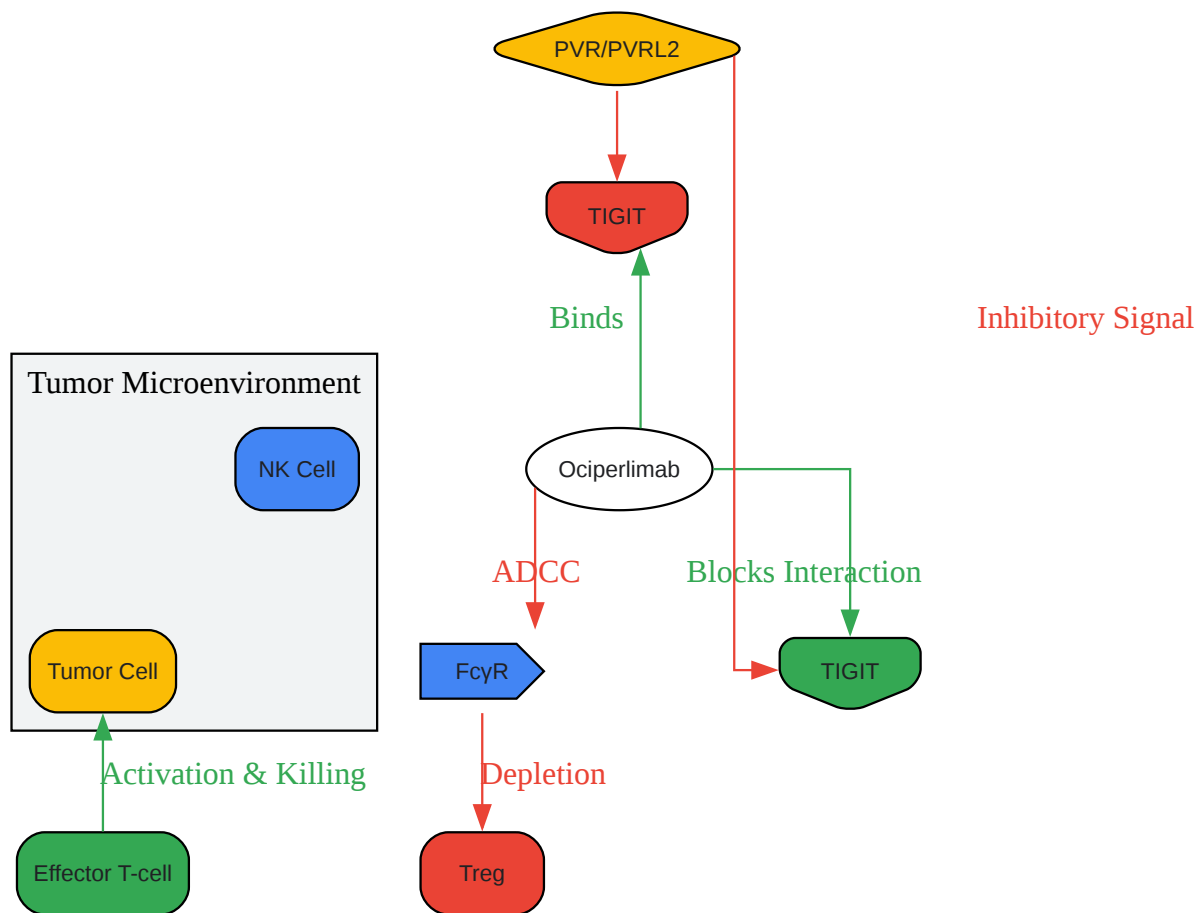
### In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

- Target Cells: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from lung cancer patients.
- Effector Cells: NK cells were obtained from healthy donors.
- Methodology: Target PBMCs were co-cultured with effector NK cells in the presence of varying concentrations of ociperlimab or a version with a mutated Fc region (BGB-A1217MF). After overnight incubation, the percentages of non-Treg CD4+, CD8+, and Treg cell subsets within the CD3+ T cell population were quantified using flow cytometry. A significant reduction in the Treg population in the presence of ociperlimab indicated ADCC-mediated depletion.[1]

## In Vivo Efficacy Studies

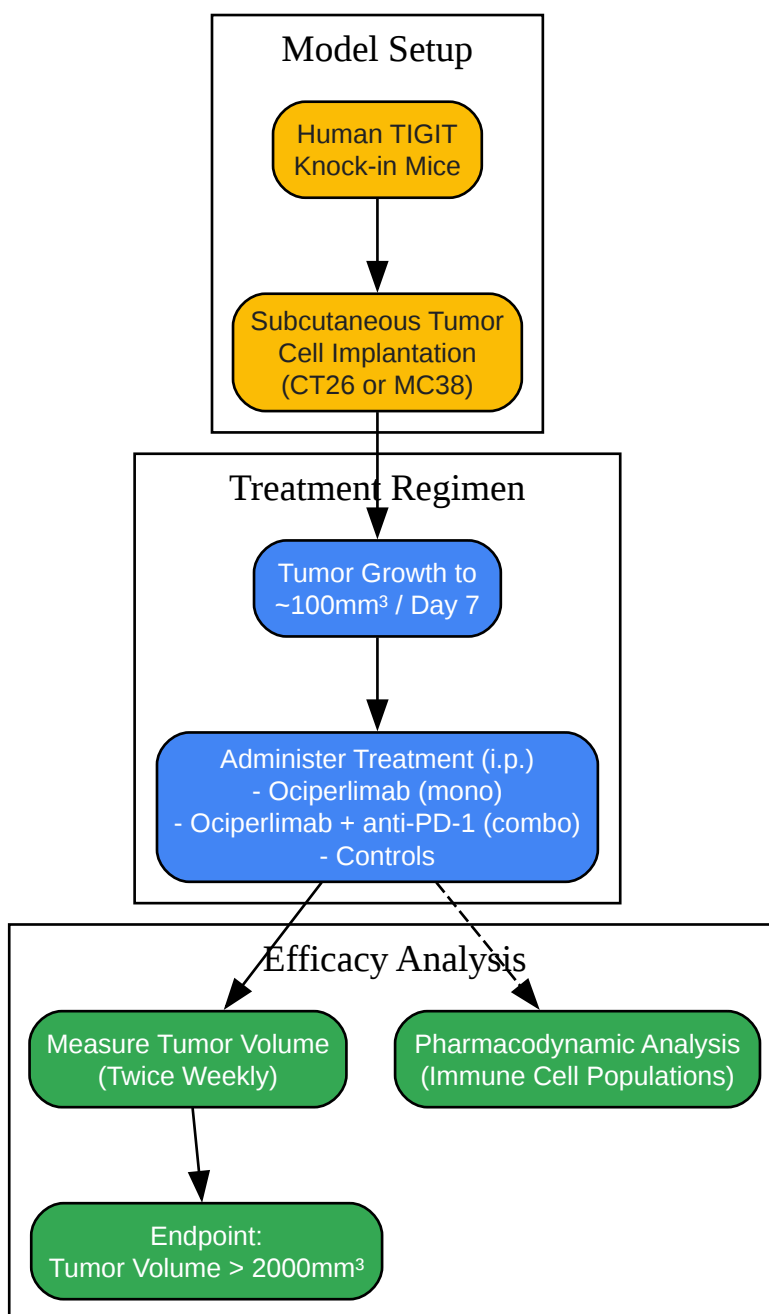
- Animal Model: Human TIGIT knock-in mice were used to allow for the evaluation of the humanized anti-TIGIT antibody.
- Tumor Implantation:
  - CT26 Model: 1 x 10<sup>5</sup> CT26.WT cells were implanted subcutaneously.[\[1\]](#)
  - MC38 Model: 1 x 10<sup>6</sup> MC38 cells were implanted subcutaneously.[\[1\]](#)
- Treatment:
  - Monotherapy (CT26): When tumors reached approximately 100 mm<sup>3</sup>, mice were treated intraperitoneally (i.p.) with 10 mg/kg of ociperlimab or the Fc-mutant version every five days (Q5D).[\[1\]](#)
  - Combination Therapy (MC38): Seven days post-implantation, mice were treated i.p. with ociperlimab (3 mg/kg, Q5D), an anti-mouse PD-1 antibody (1 mg/kg, Q5D), or the combination of both.[\[1\]](#)
- Efficacy Evaluation: Tumor volume was measured twice weekly. Efficacy was determined by comparing the tumor growth in treated groups to the vehicle control group.[\[1\]](#)

## Visualizations



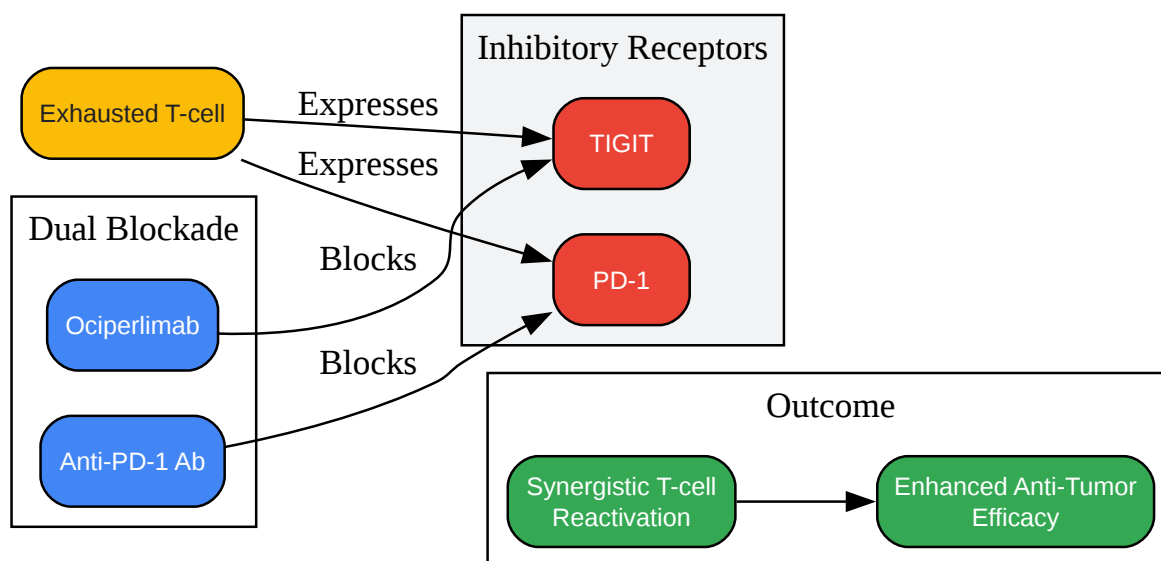
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Caption: Ociperlimab's dual mechanism of action.



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Caption: In vivo preclinical efficacy study workflow.



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